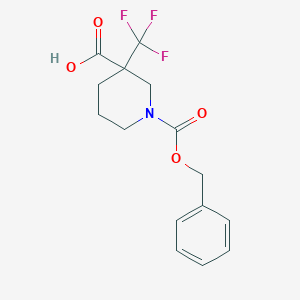![molecular formula C13H20FNO4 B13515967 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[33]heptane-2-carboxylic acid is a synthetic organic compound that belongs to the class of spirocyclic amino acids This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single atom
Vorbereitungsmethoden
The synthesis of 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic scaffold.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the amino functionality during subsequent reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Chemischer Reaktionen
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common reagents used in these reactions include nucleophiles, acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a precursor for the development of new materials.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and the spirocyclic structure can enhance its binding affinity to certain enzymes and receptors. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid can be compared with other spirocyclic amino acids, such as:
2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid: Similar structure but with a methoxy group instead of a fluorine atom.
2-((Tert-butoxycarbonyl)amino)-6-chlorospiro[3.3]heptane-2-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
2-((Tert-butoxycarbonyl)amino)-6-bromospiro[3.3]heptane-2-carboxylic acid: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties.
Eigenschaften
Molekularformel |
C13H20FNO4 |
|---|---|
Molekulargewicht |
273.30 g/mol |
IUPAC-Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-13(9(16)17)6-12(7-13)4-8(14)5-12/h8H,4-7H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
NIRKPKOEHNXWNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CC(C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


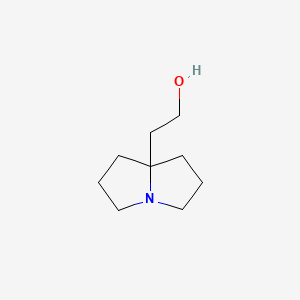
![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)

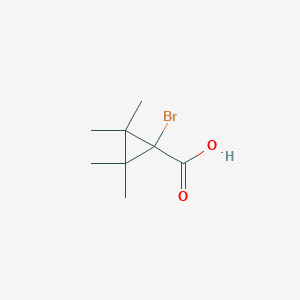

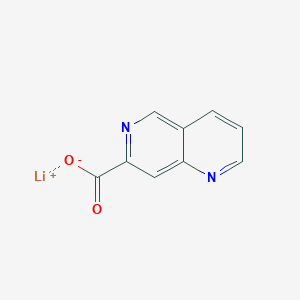

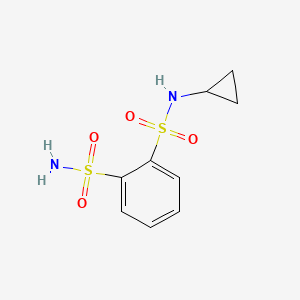
![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)


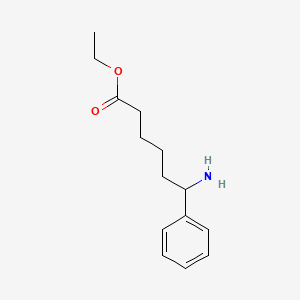
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)
